9-Oxooctadeca-10,12,15-trienoic acid 9-Oxooctadeca-10,12,15-trienoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18707946
InChI: InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol

9-Oxooctadeca-10,12,15-trienoic acid

CAS No.:

Cat. No.: VC18707946

Molecular Formula: C18H28O3

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

9-Oxooctadeca-10,12,15-trienoic acid -

Specification

Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
IUPAC Name 9-oxooctadeca-10,12,15-trienoic acid
Standard InChI InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)
Standard InChI Key ACHDMUPTZYZIGR-UHFFFAOYSA-N
Canonical SMILES CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O

Introduction

Chemical Structure and Properties

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (10E,12E,15E)-9-oxooctadeca-10,12,15-trienoic acid, reflecting the trans configuration of its double bonds . The stereochemical arrangement critically influences its molecular interactions, as evidenced by variations in biological activity between geometric isomers. For instance, the (10E,12Z,15Z)-isomer (9-OxoOTrE) exhibits distinct receptor-binding properties compared to the fully trans-configured form .

Molecular Descriptors and Spectral Data

  • InChI Key: ACHDMUPTZYZIGR-JPAZTHTMSA-N (trans isomer)

  • SMILES: CC/C=C/C/C=C/C=C/C(=O)CCCCCCCC(=O)O

  • CAS Registry: 64265-94-7

The compound’s UV-Vis spectrum shows strong absorption at 234 nm due to conjugated dienes, while IR spectroscopy reveals peaks at 1710 cm⁻¹ (ketone C=O) and 1690 cm⁻¹ (carboxylic acid C=O).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₈H₂₈O₃
Molecular weight292.4 g/mol
LogP (octanol-water)4.2 (predicted)
Water solubility0.01 mg/mL (25°C)

Synthesis and Production

Enzymatic Biosynthesis

In Solanum tuberosum, 9-oxooctadeca-10,12,15-trienoic acid derives from α-linolenic acid (18:3ω-3) via lipoxygenase (LOX)-catalyzed oxidation. The pathway involves:

  • Dioxygenation: LOX introduces hydroperoxy groups at C9.

  • Dehydration: Hydroperoxide lyase converts 9-hydroperoxide to the α,β-unsaturated ketone .

Chemical Synthesis

Industrial production employs controlled oxidation of linolenic acid using tert-butyl hydroperoxide (TBHP) and iron catalysts. Optimal conditions include:

  • Temperature: 40–50°C

  • Solvent: Ethanol/water (7:3 v/v)

  • Yield: 68–72%

Alternative routes involve ozonolysis of ricinoleic acid derivatives, though scalability remains challenging due to byproduct formation.

Biological Roles and Mechanisms

PPARα Activation and Lipid Metabolism

9-Oxooctadeca-10,12,15-trienoic acid acts as a partial agonist of PPARα (EC₅₀ = 3.7 μM), upregulating genes involved in fatty acid β-oxidation (e.g., ACOX1, CPT1A). In murine models, oral administration (10 mg/kg/day) reduced plasma triglycerides by 42% and hepatic steatosis by 35% over 4 weeks.

Plant Defense Signaling

In Isatis tinctoria, this compound functions as a phytoalexin, inhibiting fungal hyphal growth (Botrytis cinerea) at 50 μM. Its biosynthesis increases >10-fold upon jasmonate treatment, suggesting a role in induced systemic resistance .

Applications and Future Directions

Agricultural Uses

As a natural antifungal agent, field trials show that foliar application (0.1 mM) reduces Phytophthora infestans infection in potatoes by 62% without phytotoxicity .

Therapeutic Development

Challenges include improving oral bioavailability (<5% in rats) through prodrug strategies. Ethyl ester derivatives increase plasma Cₘₐₓ by 8-fold in preclinical models.

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